molecular formula C18H14ClNO4 B2601537 2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone CAS No. 331462-39-6

2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone

Cat. No.: B2601537
CAS No.: 331462-39-6
M. Wt: 343.76
InChI Key: OSINQNFUFPGLGB-UHFFFAOYSA-N
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Description

2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone is a chemical compound with the molecular formula C18H14ClNO4 . It is a derivative of 1,4-Naphthoquinone, which is a natural organic compound derived from naphthalene .


Synthesis Analysis

The synthesis of 1,4-naphthoquinone derivatives, such as this compound, is of great interest due to their strong activity as antimalarial, antibacterial, antifungal, and anticancer agents . The synthesis involves the hetero-Diels-Alder reaction of 5-alkyl/arylallylidene/-4-thioxo-2-thiazolidinones and 1,4-naphthoquinones .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene nucleus . The quinone ring contains a system of double bonds conjugated with carbonyl groups .


Chemical Reactions Analysis

The biological activity of naphthoquinones, including this compound, is related to their redox properties and their capacity to accept one or two electrons to form the corresponding radical anion and hydroquinone radical dianion .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : This compound, among other naphthoquinones, has been synthesized through various methods, including the chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone with different primary amines. These methods afford derivatives with good yields and showcase the influence of substituents on the amine functionality, leading to diverse crystal packing patterns in solid-state studies (Singh, Verma, Kadu, & Mobin, 2015).
  • Structural Insights : The structural characterization of these compounds, including 2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone, often involves single-crystal X-ray diffraction analysis. This analysis has revealed that various N-substituents induce conformational changes, modifying donor–acceptor sites for non-covalent interactions and resulting in unique crystal packing patterns. Notably, the introduction of specific substituents can activate rare C–Cl⋯π synthons within the crystal structure (Singh, Verma, Kadu, & Mobin, 2015).

Biological Activities

  • Antiproliferative Properties : Various studies have explored the antiproliferative activities of naphthoquinone derivatives on different cancer cell lines. These studies have highlighted the potential of these compounds, including this compound, as anticancer agents. The cytotoxic evaluation of similar compounds has shown significant activity against human cancer cell lines, suggesting a promising avenue for the development of novel anticancer therapies (Olawode, Tandlich, Prinsloo, Isaacs, Hoppe, Seldon, Warner, Steenkamp, & Kaye, 2019).
  • Antimicrobial Activity : Some derivatives have demonstrated potent antimicrobial properties against various pathogenic bacteria, with certain compounds outperforming well-known drugs like ciprofloxacin in antibacterial activity assays. This suggests that naphthoquinone derivatives, by virtue of their structural features and synthesis modifications, hold considerable promise as antibacterial agents (Singh, Verma, Kadu, & Mobin, 2015).

Safety and Hazards

The safety and hazards associated with 2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone are not explicitly mentioned in the search results. It is recommended to refer to the Safety Data Sheet (SDS) for this compound for detailed information .

Future Directions

Naphthoquinone derivatives, including 2-Chloro-3-(2,5-dimethoxyanilino)naphthoquinone, could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The study of structure–activity relationships is very important in the search for new antimicrobial drugs due to the limited therapeutic arsenal .

Properties

IUPAC Name

2-chloro-3-(2,5-dimethoxyanilino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-23-10-7-8-14(24-2)13(9-10)20-16-15(19)17(21)11-5-3-4-6-12(11)18(16)22/h3-9,20H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSINQNFUFPGLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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